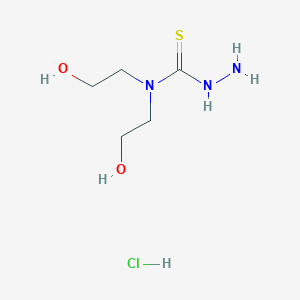

N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride

Description

N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride is a chemical compound with the molecular formula C5H14ClN3O2S and a molecular weight of 215.7 g/mol. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

3-amino-1,1-bis(2-hydroxyethyl)thiourea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2S.ClH/c6-7-5(11)8(1-3-9)2-4-10;/h9-10H,1-4,6H2,(H,7,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBKSHPHKWFEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)C(=S)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride typically involves the reaction of diethanolamine with hydrazinecarbothioamide under controlled conditions. One common method is the one-pot solvent-free synthesis, which uses zinc-doped calcium oxide nanospheroids as a heterogeneous catalyst. This method allows for the complete conversion of natural triglycerides to fatty acid diethanolamide in 30 minutes at 90°C . The reaction follows a pseudo-first-order kinetic model, with an activation energy of 47.8 kJ/mol .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar catalytic processes, utilizing efficient and recyclable catalysts to ensure high yield and purity. The use of heterogeneous catalysts like zinc-doped calcium oxide nanospheroids is favored due to their recyclability and effectiveness even at room temperature .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various oxides, amines, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- N,N-Bis(2-hydroxyethyl)oleamide

- N,N-Bis(2-hydroxyethyl)alkylamide

Uniqueness

N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and efficacy in various applications .

Biological Activity

N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article provides an overview of its synthesis, biological applications, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is a hydrazine derivative characterized by the presence of two hydroxyethyl groups and a carbothioamide functional group. The synthesis typically involves the reaction of hydrazine derivatives with carbon disulfide followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the hydrochloride salt form.

2.1 Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that this compound induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest.

- Case Study : A study conducted on colorectal cancer HCT116 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometric analysis indicated that the compound effectively induced apoptosis, as evidenced by increased levels of annexin V-positive cells .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains, including those resistant to conventional antibiotics.

- Research Findings : In vitro tests indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibacterial agents .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Induction of Apoptosis : The compound triggers apoptotic pathways by increasing ROS levels, leading to mitochondrial dysfunction and activation of caspases.

- Cell Cycle Arrest : It has been shown to halt the cell cycle at the G1/S phase transition, preventing proliferation of cancer cells .

4. Toxicity and Safety Profile

While promising in terms of efficacy, the safety profile of this compound must be considered. Preliminary toxicity studies indicate that the compound may exhibit cytotoxicity at high concentrations; however, further research is needed to establish a comprehensive safety profile.

5. Data Summary Table

| Activity | Cell Line/Organism | IC50/MIC | Reference |

|---|---|---|---|

| Anticancer | HCT116 (Colorectal) | 15 µM | |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Antimicrobial | Escherichia coli | 40 µg/mL |

6.

This compound shows significant potential as an anticancer and antimicrobial agent. Its ability to induce apoptosis and inhibit bacterial growth highlights its therapeutic promise. However, further studies are necessary to elucidate its mechanisms of action fully and assess its safety for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.